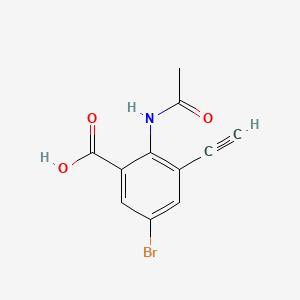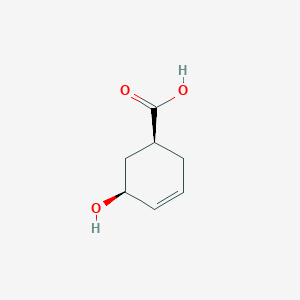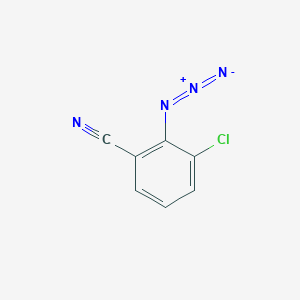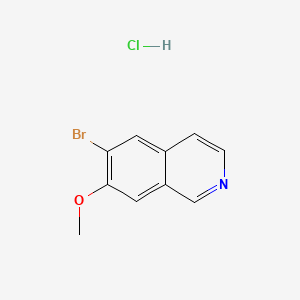
1-tert-butyl 2-methyl (2S)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-butyl 2-methyl (2S)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate is a complex organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a methyl group attached to a tetrahydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 2-methyl (2S)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate typically involves the reaction of a suitable precursor with bromine under controlled conditions. The reaction is carried out in the presence of a solvent such as dichloromethane or chloroform, and a catalyst like iron(III) bromide may be used to facilitate the bromination process. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. The starting materials are subjected to a series of reactions, including bromination, esterification, and cyclization, to yield the final product. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-tert-butyl 2-methyl (2S)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include alcohols or amines.
科学的研究の応用
1-tert-butyl 2-methyl (2S)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-tert-butyl 2-methyl (2S)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the tert-butyl group play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 1-tert-butyl 2-methyl (2S,4S)-4-amino-1,2-pyrrolidinedicarboxylate hydrochloride
- 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate
Uniqueness
1-tert-butyl 2-methyl (2S)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. The combination of the tert-butyl group and the tetrahydropyridine ring also contributes to its unique structural and functional characteristics, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C12H18BrNO4 |
|---|---|
分子量 |
320.18 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-methyl (2S)-5-bromo-3,4-dihydro-2H-pyridine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H18BrNO4/c1-12(2,3)18-11(16)14-7-8(13)5-6-9(14)10(15)17-4/h7,9H,5-6H2,1-4H3/t9-/m0/s1 |
InChIキー |
WADAXDGWUDMBBC-VIFPVBQESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C=C(CC[C@H]1C(=O)OC)Br |
正規SMILES |
CC(C)(C)OC(=O)N1C=C(CCC1C(=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium benzo[b]thiophen-5-yltrifluoroborate](/img/structure/B13470609.png)
![[1,2,4]Triazolo[1,5-b]pyridazine-6-carboxylic acid](/img/structure/B13470621.png)

![3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13470627.png)

![7-Amino-3-oxabicyclo[3.3.1]nonan-9-olhydrochloride](/img/structure/B13470650.png)
![(2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid](/img/structure/B13470656.png)

![7-Bromo-4,5-dihydronaphtho[1,2-d]isoxazole](/img/structure/B13470663.png)

![Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylidenebutanoate](/img/structure/B13470679.png)


![rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride](/img/structure/B13470694.png)
